Gö 7874

Description

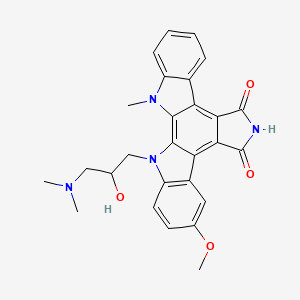

Structure

3D Structure

Properties

CAS No. |

153207-86-4 |

|---|---|

Molecular Formula |

C27H26N4O4 |

Molecular Weight |

470.5 g/mol |

IUPAC Name |

3-[3-(dimethylamino)-2-hydroxypropyl]-7-methoxy-23-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione |

InChI |

InChI=1S/C27H26N4O4/c1-29(2)12-14(32)13-31-19-10-9-15(35-4)11-17(19)21-23-22(26(33)28-27(23)34)20-16-7-5-6-8-18(16)30(3)24(20)25(21)31/h5-11,14,32H,12-13H2,1-4H3,(H,28,33,34) |

InChI Key |

NYBAPNLYWRMTJL-UHFFFAOYSA-N |

SMILES |

CN1C2=CC=CC=C2C3=C4C(=C5C6=C(C=CC(=C6)OC)N(C5=C31)CC(CN(C)C)O)C(=O)NC4=O |

Canonical SMILES |

CN1C2=CC=CC=C2C3=C4C(=C5C6=C(C=CC(=C6)OC)N(C5=C31)CC(CN(C)C)O)C(=O)NC4=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Gö 7874; Gö7874; Gö-7874. |

Origin of Product |

United States |

Molecular Mechanisms of Action of Gö 7874

Primary Target Engagement: Protein Kinase C (PKC) Inhibition

Gö 7874 is recognized as a highly potent, reversible, and selective inhibitor of protein kinase C (PKC). merckmillipore.commedkoo.comsigmaaldrich.combioscience.co.uktargetmol.commerckmillipore.com

ATP-Competitive Binding and Kinase Active Site Interaction

A key aspect of this compound's mechanism is its ATP-competitive nature. merckmillipore.commedkoo.comsigmaaldrich.combioscience.co.uktargetmol.commerckmillipore.com This indicates that the compound competes with adenosine (B11128) triphosphate (ATP) for binding to the catalytic active site of the kinase, thereby preventing the transfer of a phosphate (B84403) group to substrate proteins. The inhibitory potency of this compound against rat brain PKC is characterized by an IC₅₀ value of 4 nM. merckmillipore.commedkoo.comsigmaaldrich.combioscience.co.uktargetmol.commerckmillipore.com

Isoform Selectivity and Differential Inhibition of PKC Subtypes (e.g., Calcium-Dependent vs. Calcium-Independent PKC)

While sometimes broadly described as an unspecific PKC inhibitor in comparison to highly isoform-selective compounds, this compound demonstrates a notable selectivity for calcium-dependent PKC isoforms. jneurosci.orgnih.govjneurosci.orgscielo.brnih.govjneurosci.orgjneurosci.org Research indicates that this compound effectively inhibits calcium-dependent PKC activity but shows little to no effect on calcium-independent PKC activity in in vitro settings. nih.govjneurosci.orgjneurosci.orgjneurosci.org This differential inhibition suggests that this compound selectively interferes with the activation of classical PKC isoforms, which are typically calcium-dependent (e.g., PKCα, PKCβ1, PKCβ2, and PKCγ). ahajournals.org For instance, studies have shown that this compound can attenuate responses mediated through classical PKC isoforms. ahajournals.org

Modulation of Associated Kinase Activities

Beyond its primary action on PKC, this compound also exhibits inhibitory effects on other kinases, albeit at significantly higher concentrations. merckmillipore.commerckmillipore.com

Effects on cGMP-Dependent Protein Kinase

This compound has been found to inhibit cGMP-dependent protein kinase (PKG), also known as protein kinase G. merckmillipore.commerckmillipore.comwikipedia.org The inhibitory concentration for PKG is reported as an IC₅₀ of 4.8 µM, which is considerably higher than its potency against PKC. merckmillipore.commerckmillipore.com

Effects on Myosin Light Chain Kinase

Myosin light chain kinase (MLCK), a serine/threonine-specific protein kinase involved in muscle contraction and cell motility, is also inhibited by this compound. merckmillipore.commerckmillipore.comwikipedia.orgwikipedia.org The IC₅₀ for MLCK is 120 nM (0.12 µM). merckmillipore.commerckmillipore.com This indicates a lower potency compared to its effect on PKC, but still a measurable inhibitory action.

Indirect Impact on Protein Kinase D (PKD) Activation

This compound does not directly inhibit Protein Kinase D (PKD) activity when tested in in vitro kinase assays. physiology.org However, it exerts an indirect impact on PKD activation within intact cellular systems. physiology.orgphysiology.org Specifically, this compound has been shown to completely abrogate the activation of PKD induced by lysophosphatidic acid (LPA) in intact cells by blocking upstream PKC activity. physiology.orgphysiology.org This is significant because PKD activation often requires phosphorylation by upstream kinases, including novel PKC family members. ucsd.edunih.gov Therefore, by inhibiting PKC, this compound indirectly prevents the activation of PKD that is dependent on PKC-mediated phosphorylation.

Summary of Kinase Inhibition by this compound

The following table summarizes the inhibitory concentrations (IC₅₀ values) of this compound against its primary and associated kinase targets.

| Kinase Target | IC₅₀ (nM) | Reference |

| Protein Kinase C (rat brain) | 4 | merckmillipore.commedkoo.comsigmaaldrich.combioscience.co.uktargetmol.commerckmillipore.com |

| Myosin Light Chain Kinase (MLCK) | 120 | merckmillipore.commerckmillipore.com |

| Protein Kinase A (PKA) | 510 | merckmillipore.commerckmillipore.com |

| cGMP-Dependent Protein Kinase (PKG) | 4800 | merckmillipore.commerckmillipore.com |

Interactions with G Protein-Coupled Receptors: Muscarinic Acetylcholine (B1216132) Receptors (mAChRs)

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that play crucial roles in both the central and peripheral nervous systems. There are five known subtypes: M1, M2, M3, M4, and M5 mdpi.comnih.govmdpi.comwikipedia.org. This compound interacts with these receptors, modulating their activity through allosteric mechanisms.

This compound has been shown to bind to various muscarinic acetylcholine receptor subtypes. Quantitative data indicates its binding affinity, expressed as pKd values, for specific subtypes. For the M2 muscarinic receptor, this compound exhibits a pKd of 5.0 guidetopharmacology.org. Similarly, for the M3 subtype, its pKd is reported as 5.1 guidetopharmacology.org.

Beyond direct binding, this compound significantly influences the affinity of other ligands, such as N-methylscopolamine ([³H]NMS), an orthosteric antagonist. Studies have demonstrated that this compound reduces the affinity of [³H]NMS for all mAChR subtypes (M1-M5) by up to threefold researchgate.netresearchgate.netresearchgate.netnih.govresearchgate.net. This suggests a broad-spectrum allosteric effect across the muscarinic receptor family.

The binding affinity data for this compound across mAChR subtypes are summarized in the table below:

| mAChR Subtype | This compound Binding Affinity (pKd) | Effect on [³H]NMS Affinity |

| M1 | Not explicitly reported | Reduced by up to threefold researchgate.netresearchgate.netresearchgate.netnih.govresearchgate.net |

| M2 | 5.0 guidetopharmacology.org | Reduced by up to threefold researchgate.netresearchgate.netresearchgate.netnih.govresearchgate.net |

| M3 | 5.1 guidetopharmacology.org | Reduced by up to threefold researchgate.netresearchgate.netresearchgate.netnih.govresearchgate.net |

| M4 | Not explicitly reported | Reduced by up to threefold researchgate.netresearchgate.netresearchgate.netnih.govresearchgate.net |

| M5 | Not explicitly reported | Reduced by up to threefold researchgate.net |

The interaction of this compound with mAChRs extends to influencing the dynamics of ligand binding, notably the apparent affinity of orthosteric ligands like N-methylscopolamine (NMS). This compound functions as an allosteric modulator, meaning it binds to a site distinct from the primary orthosteric binding site, thereby altering the receptor's conformation and modifying the binding properties of other ligands mdpi.comnih.gov.

Specifically, this compound has been shown to reduce the affinity of [³H]NMS for all muscarinic receptor subtypes (M1-M5) researchgate.netresearchgate.netresearchgate.netnih.govresearchgate.net. This reduction in affinity implies that in the presence of this compound, NMS binds less strongly to the receptor. Furthermore, this compound and related compounds inhibit the dissociation of [³H]NMS from the receptor to varying extents across the subtypes, with the most pronounced effects observed at M1 receptors researchgate.netresearchgate.netresearchgate.netnih.gov. This complex modulation of NMS binding and dissociation kinetics is consistent with an allosteric model where this compound modifies the receptor's state, affecting how orthosteric ligands interact with their binding site nih.gov.

The allosteric action of this compound highlights its capacity to fine-tune muscarinic receptor activity, not by directly competing for the orthosteric site, but by inducing conformational changes that impact the binding characteristics of other ligands.

Preclinical Investigations and Cellular Signaling Networks

Regulation of Cellular Processes

In studies investigating neural plasticity and memory formation, particularly in the honeybee antennal lobe, Gö 7874 has been employed to differentiate between PKC isoforms. Research indicates that this compound selectively inhibits calcium-dependent PKC activity in the honeybee brain in vitro, showing minimal effect on calcium-independent PKC activity. citeab.comwikipedia.org This selective inhibition allowed researchers to demonstrate that stimulus-induced PKC activation in the antennal lobe, a region crucial for olfactory processing and memory, was significantly suppressed by this compound. citeab.comwikipedia.org These findings underscore the involvement of calcium-dependent PKC in the mechanisms underlying neural plasticity and memory formation within the honeybee brain. cenmed.comnih.govnih.gov

Table 1: Effect of this compound on PKC Activity in Honeybee Antennal Lobe

| PKC Type | Effect of this compound (10 µM) in vitro | Stimulus-Induced PKC Activation in vivo |

| Calcium-dependent | Inhibited | Suppressed |

| Calcium-independent | Not significantly blocked | Unaffected |

This compound plays a critical role in modulating cell fate decisions by influencing ERK (extracellular signal-regulated kinase) dynamics in PC-12 cells, a widely used model for neuronal differentiation. Nerve growth factor (NGF) typically induces sustained ERK activation, leading to cellular differentiation, whereas epidermal growth factor (EGF) triggers a transient ERK response, promoting cell proliferation. nih.govuni.luuni.lu Studies have shown that the addition of phorbol-12-myristate-13-acetate (PMA), a PKC activator, can convert the transient ERK activation induced by EGF into a sustained response, thereby promoting differentiation. Conversely, treatment with this compound, by inhibiting the positive feedback from ERK to Raf, transforms the sustained ERK activation typically induced by NGF into a transient-like response. nih.gov This alteration in ERK dynamics by this compound effectively reverses the NGF-induced differentiation, leading to increased proliferation in PC-12 cells. nih.gov

Table 2: Influence of this compound on ERK Dynamics and PC-12 Cell Fate

| Growth Factor (Stimulus) | ERK Activation Pattern (Control) | Effect of this compound | Resulting Cell Fate (with this compound) |

| NGF | Sustained | Converts to transient-like | Increased Proliferation |

| EGF (with PMA) | Sustained | Reverses PMA effect (transient) | Promotes Proliferation |

This compound has been investigated for its impact on cellular adhesion and migration, specifically concerning vascular cell adhesion molecule-1 (VCAM1) expression in mesenchymal stem cells (MSCs). In a study examining high cell density-induced VCAM1 expression in human bone marrow-derived MSCs (UE7T-13 cells), this compound, as a PKC inhibitor, was shown to suppress the relative mRNA expression levels of VCAM1. cellbiosignal.jp This indicates that PKC activity, which can be modulated by this compound, contributes to the regulation of VCAM1 expression in MSCs under high cell density conditions. cellbiosignal.jp The modulation of VCAM1 expression is relevant to the migratory ability of MSCs, as VCAM1 upregulation can inhibit their migration. tocris.comuni.lu

Modulation of Physiological Responses

This compound has demonstrated a significant capacity to reverse established morphine antinociceptive tolerance. In preclinical models, intracerebroventricular (i.c.v.) injection of this compound (1.0 nmol) effectively reversed tolerance in morphine pellet-implanted mice. nih.gov This effect positions this compound alongside other structurally dissimilar PKC inhibitors, such as bisindolylmaleimide I and sangivamycin, which also successfully reversed tolerance. nih.gov The involvement of PKC in opioid tolerance is well-documented, with chronic opioid exposure leading to alterations in phospholipid metabolism that contribute to the maintenance of tolerance. nih.govwikipedia.orgnih.gov The reversal of tolerance by this compound suggests that PKC activity is a crucial component in the adaptive changes that occur during opioid tolerance development. nih.gov

Table 3: PKC Inhibitors and Opioid Tolerance Reversal

| PKC Inhibitor | Dose (i.c.v.) | Effect on Morphine Tolerance | Reference |

| This compound | 1.0 nmol | Significantly reversed | nih.gov |

| Bisindolylmaleimide I | 11.1 nmol | Significantly reversed | nih.gov |

| Sangivamycin | 8.1 nmol | Significantly reversed | nih.gov |

This compound has been utilized in studies investigating the regulation of sympathoexcitation, particularly focusing on the role of calcium-independent PKC isoforms. In primary cultures of rat superior cervical ganglion neurons, bradykinin (B550075) is known to induce sympathoexcitation. wikipedia.orgciteab.comlabsolu.ca Experiments using PKC inhibitors revealed that this compound, along with Gö 6983, significantly inhibited bradykinin-evoked tritium (B154650) overflow from these neurons by approximately 50%. wikipedia.org In contrast, Gö 6976, which selectively inhibits calcium-dependent PKC isoforms, did not alter the bradykinin response. wikipedia.org This differential effect indicates that calcium-independent PKC isoforms (specifically δ and ε, which undergo translocation from the cytosol to the membrane upon bradykinin stimulation) are involved in mediating the sympathoexcitation, and this compound effectively modulates this pathway. wikipedia.orgciteab.comlabsolu.ca

Table 4: Effect of PKC Inhibitors on Bradykinin-Evoked Noradrenaline Release

| PKC Inhibitor | Specificity (PKC Isoforms) | Effect on Bradykinin-Evoked Tritium Overflow (Noradrenaline Release) | Reference |

| This compound | Potent, unspecific (most PKC) | ~50% inhibition | wikipedia.org |

| Gö 6983 | Broad spectrum (most PKC) | ~50% inhibition | wikipedia.org |

| Gö 6976 | Selective (Ca²⁺-dependent PKC) | No alteration | wikipedia.org |

Synthetic Approaches to Gö 7874

Historical Development of Synthetic Routes

The synthesis of the bisindolylmaleimide core structure has evolved significantly since its first report, driven by the need for efficient access to these potent biological modulators and their analogues. The historical development can be traced through several key methodological advancements.

The pioneering work in this field was published in 1980 by Steglich and his colleagues, who reported the first synthesis of a bisindolylmaleimide, the natural product arcyriarubin A. nih.gov Their approach utilized a Grignard reaction, where indolylmagnesium iodide was reacted with N-methyl-2,3-dibromomaleimide. nih.gov This method laid the foundation for future synthetic endeavors in this compound class.

Throughout the 1980s and early 1990s, further refinements and alternative strategies emerged. One notable approach is the Perkin condensation, reported by Davis and colleagues in 1990, which involves the reaction of indolyl-3-glyoxylyl chlorides with aryl or indolyl acetic acids to form the corresponding maleic anhydrides, which can then be converted to the desired maleimides. nih.gov

By the mid-1990s, when Gö 7874 was first described, the synthesis of both symmetrical and unsymmetrical bisindolylmaleimides was well-established, often relying on the condensation of indole-3-acetamides with methyl indole-3-glyoxylates. This methodology proved to be efficient and tolerant of a variety of functional groups. nih.gov It is highly probable that the initial synthesis of this compound utilized a variation of these established condensation or Grignard-based strategies.

A significant development in the synthesis of complex bisindolylmaleimides around this period was the work by Jirousek and colleagues in 1995 on the synthesis of the macrocyclic bisindolylmaleimide, ruboxistaurin. nih.gov This work demonstrated the application of the core synthetic strategies to the construction of more elaborate structures, a category into which this compound, with its specific substitution pattern, falls.

More contemporary approaches have introduced even greater efficiency and versatility. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been successfully applied to the synthesis of bisindolylmaleimides, offering a powerful tool for constructing the core structure from readily available precursors. mdpi.com

The following table summarizes the key historical developments in the synthesis of bisindolylmaleimides, the class of compounds to which this compound belongs.

| Year | Key Development | Description | Key Researchers |

| 1980 | First Synthesis of a Bisindolylmaleimide | Synthesis of arcyriarubin A using a Grignard reaction between indolylmagnesium iodide and a dihalomaleimide. nih.gov | Steglich et al. nih.gov |

| 1990 | Perkin Condensation Approach | Synthesis of indolylaryl maleic anhydrides via the condensation of indolyl-3-glyoxylyl chlorides with aryl acetic acids. nih.gov | Davis et al. nih.gov |

| 1995 | Efficient Condensation Method | High-yield synthesis of symmetrical and unsymmetrical bisindolylmaleimides by the condensation of indole-3-acetamides and methyl indole-3-glyoxylates. nih.gov | Faul et al. |

| 1995 | Synthesis of Macrocyclic Analogues | Application of bisindolylmaleimide synthesis to complex macrocyclic structures like ruboxistaurin. nih.gov | Jirousek et al. nih.gov |

| Post-2000 | Modern Coupling Methods | Introduction of palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) for the formation of the bisindolylmaleimide core. mdpi.com | Various |

Methodological Utility and Research Paradigms

Application as a Kinase Subtype Differentiator

Gö 7874 is recognized for its role in differentiating between various protein kinase C (PKC) isoforms, despite being characterized as a potent but unspecific inhibitor of most, if not all, PKC isoforms jneurosci.org. This characteristic is particularly useful when employed in conjunction with more selective inhibitors. For instance, in studies investigating the involvement of calcium-dependent protein kinase C (PKC) isoforms in memory processes, this compound was used alongside Gö 6976 scielo.brresearchgate.netscielo.br. Gö 6976 selectively inhibits calcium-dependent PKC isoforms, specifically PKC-α and PKC-βI, while this compound acts as a broader PKC inhibitor jneurosci.orgscielo.brresearchgate.netscielo.br. By comparing the effects of these two compounds, researchers can infer the specific contributions of calcium-dependent versus other PKC isoforms to a given biological outcome.

For example, in studies examining short-term memory (STM) and long-term memory (LTM), Gö 6976 was shown to suppress STM when administered into the CA1 region of the hippocampus at specific time points, and both compounds (Gö 6976 and this compound) were found to cancel LTM under certain conditions scielo.brresearchgate.netscielo.br. The differential effects observed with Gö 6976 (selective for α and βI) and this compound (unspecific) provided insights into the distinct roles of various PKC isoforms in memory formation and consolidation scielo.brresearchgate.netscielo.br. This comparative approach underscores this compound's utility in dissecting the functional roles of different kinase subtypes within a complex enzymatic family.

| Compound | PKC Isoform Selectivity | Observed Effect on Memory (Example) | Citation |

| Gö 6976 | Calcium-dependent (α, βI) | Suppressed STM; Canceled LTM | scielo.brresearchgate.netscielo.br |

| This compound | Unspecific (most/all PKC isoforms) | Canceled LTM | scielo.brresearchgate.netscielo.br |

Contributions to Understanding Complex Signal Transduction Cascades

Beyond kinase subtype differentiation, this compound has been instrumental in elucidating the mechanisms of complex signal transduction cascades. Its inhibitory action on PKC has allowed researchers to pinpoint the involvement of PKC-dependent pathways in various cellular responses.

A notable example is its application in studies of lysophosphatidic acid (LPA)-induced protein kinase D (PKD) activation physiology.orgphysiology.org. Research has demonstrated that this compound, along with other PKC inhibitors like GF-I and Ro-31–8220, completely abrogated PKD activation induced by LPA in cell lines such as mouse Swiss 3T3 and Rat-1 cells physiology.orgphysiology.org. Importantly, these inhibitors did not directly inhibit PKD activity when added to in vitro kinase assays, indicating their effect was on an upstream PKC-dependent step in the signal transduction pathway physiology.org. These findings established that LPA-induced PKD activation is downstream of phospholipase C (PLC) and PKC, thereby clarifying a crucial part of the LPA signaling cascade physiology.org.

| Inhibitor | Effect on LPA-induced PKD Activation (in intact cells) | Effect on PKD Activity (in vitro) | Implication for Signal Transduction | Citation |

| This compound | Completely abrogated | No inhibition | LPA-induced PKD activation is PKC-dependent | physiology.orgphysiology.org |

| GF-I | Completely abrogated | No inhibition | LPA-induced PKD activation is PKC-dependent | physiology.org |

| Ro-31–8220 | Profoundly inhibited | No inhibition | LPA-induced PKD activation is PKC-dependent | physiology.org |

This demonstrates this compound's utility in dissecting the sequential activation of kinases within a signaling network, providing critical insights into the hierarchical organization of cellular responses.

Broader Implications for Chemical Probe Development in Pharmacology Research

The application of compounds like this compound exemplifies the broader implications for chemical probe development in pharmacology research. Chemical probes are highly validated, selective, and cell-active research tools designed to decipher the biology of their specific targets eubopen.orgnih.gov. They are invaluable for understanding biological processes, identifying and validating drug targets, and serving as starting points for medicinal chemistry campaigns eubopen.orgnih.gov.

This compound, as a well-characterized kinase inhibitor, contributes to the toolkit of chemical probes by enabling the modulation of PKC activity to explore its physiological and pathological roles. While some chemical probes aim for exquisite selectivity, compounds like this compound, even with broader inhibitory profiles within a kinase family, can be strategically employed to delineate the general involvement of a kinase family in a process, especially when used comparatively with more selective agents jneurosci.org. This helps in establishing the relevance of a particular kinase family in a biological context before delving into the roles of individual isoforms. The development and application of such tools are fundamental to activity-based protein profiling (ABPP) and other chemical biology approaches that aim to understand how protein activity is modulated by experimental drugs and to identify new druggable targets universiteitleiden.nl. The insights gained from using compounds like this compound contribute to the rational development of new therapeutics by providing a thorough understanding of how aberrant signaling affects cellular homeostasis and contributes to human disease nih.gov.

Future Research Directions and Unexplored Avenues

Elucidation of Novel Molecular Interactions and Off-Target Profiles

A comprehensive understanding of a chemical compound's full range of molecular interactions is paramount for both elucidating its complete biological activity and anticipating potential therapeutic applications and liabilities. For Gö 7874, this necessitates a detailed exploration of its off-target profile and any novel, non-canonical mechanisms of action.

Initial studies have already hinted at a more complex pharmacological profile for this compound than a simple PKC inhibitor. A notable discovery is its ability to confer neuroprotection through a mechanism independent of PKC inhibition. Research has shown that this compound can inhibit the gene expression of inducible nitric oxide synthase (iNOS), leading to a reduction in nitric oxide (NO) production. nih.gov This finding opens up a significant avenue for investigating its potential in neuroinflammatory and neurodegenerative disorders, completely separate from its effects on PKC.

Systematic kinase profiling has begun to shed light on the broader selectivity of this compound. While it is a potent inhibitor of PKC, it also demonstrates activity against a range of other kinases. This off-target activity is a critical area for future investigation, as it could reveal new therapeutic opportunities or explain unexpected cellular effects.

| Kinase | IC50 (nM) |

|---|---|

| Protein Kinase C (rat brain) | 4 |

| Myosin Light Chain Kinase | 120 |

| Protein Kinase A | 510 |

| Protein Kinase G | 4800 |

Further kinase screening has identified additional off-target interactions for this compound. A kinase profiling panel has indicated inhibitory activity against several other kinases, including:

MAPKAP-K3

CAMKK alpha

CK2

p38 gamma

NEK2a

JNK2

PKB beta

SGK1

The elucidation of the precise molecular interactions with these off-target kinases is a key future research direction. Understanding the structural basis for these interactions could pave the way for the rational design of more selective this compound analogs or, conversely, for the development of multi-targeted inhibitors with unique therapeutic profiles.

Development of Advanced Methodologies for this compound-Mediated Interventions

The utility of a chemical compound like this compound as a research tool and a potential therapeutic agent is greatly enhanced by the development of advanced methodologies for its application. While specific advanced methodologies for this compound are not yet extensively reported, the principles guiding the development of such interventions for other kinase inhibitors provide a clear roadmap for future research.

Future efforts in this area could focus on several key domains:

Development of this compound-based Chemical Probes: Designing and synthesizing derivatives of this compound that incorporate reporter tags, such as fluorescent moieties or biotin, would create powerful chemical probes. These probes could be instrumental in:

Target Identification and Validation: Facilitating the identification of novel binding partners and confirming target engagement within complex cellular systems.

Cellular Imaging: Allowing for the visualization of the subcellular localization of this compound and its targets, providing insights into its mechanism of action in a spatiotemporal context.

Proteomic Studies: Enabling affinity-based proteomic approaches to systematically identify the full spectrum of proteins that interact with this compound, both directly and indirectly.

Structure-Activity Relationship (SAR) Studies for Enhanced Selectivity and Potency: A systematic exploration of the this compound chemical scaffold is a crucial next step. By synthesizing and screening a library of analogs, researchers can delineate the key structural features required for its interaction with both its primary and off-target kinases. This knowledge can then be leveraged to:

Design next-generation inhibitors with improved selectivity for specific PKC isozymes or for one of its identified off-targets.

Develop compounds with tailored polypharmacology, intentionally engaging multiple targets to achieve a desired therapeutic effect.

Application in High-Throughput Screening (HTS) and Cell-Based Assays: this compound can serve as a valuable tool compound in the development and validation of novel cell-based assays. Its well-characterized, albeit promiscuous, inhibitory profile can be used to:

Probe signaling pathways downstream of the kinases it inhibits.

Act as a reference compound in HTS campaigns aimed at discovering new modulators of these pathways.

Facilitate the development of more complex and physiologically relevant assay systems, such as those utilizing co-cultures or 3D organoids.

The continued investigation into the molecular interactions of this compound and the development of sophisticated methodologies for its use will undoubtedly expand its utility as a chemical tool and may unveil new therapeutic avenues. A thorough exploration of these future research directions is essential to fully realize the scientific and clinical potential of this intriguing chemical compound.

Q & A

Q. What is the primary mechanism of action of Gö 7874 in cellular systems?

this compound modulates phosphatidate phosphohydrolase activity, influencing arachidonic acid mobilization and intracellular signaling. Experimental studies in human amnionic WISH cells demonstrate dose-dependent effects on membrane-associated radioactivity and ribosomal protein dynamics, with higher concentrations (>10 μM) reducing ribosomal protein levels . Researchers should validate these mechanisms using dose-response assays and time-course experiments to capture transient effects (e.g., initial increases in radioactivity followed by stabilization).

Q. How does this compound induce cytotoxicity, and what experimental models are appropriate to study this?

this compound exhibits orexin receptor-independent cytotoxicity, observed in CHO cells lacking orexin receptors. Cell death mechanisms include off-target PLC activation and ATP/ADP depletion, which disrupt energy metabolism . For cytotoxicity studies, use in vitro models with viability assays (e.g., MTT, caspase-3/7 activation) and include controls for receptor-specific effects (e.g., TCS 1102, an orexin receptor antagonist) .

Q. What are the optimal concentrations and exposure times for this compound in cell-based assays?

Evidence suggests concentration-dependent responses:

- Membrane effects : Peak at 5–10 μM, with saturation beyond 20 μM .

- Cytotoxicity : Significant cell death at ≥30 μM after 24-hour exposure . Researchers should perform pilot studies using a gradient (1–50 μM) and monitor temporal dynamics (e.g., 10-minute vs. 30-minute incubations for Ca²⁺ flux assays) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s receptor specificity?

Discrepancies arise from off-target activity (e.g., PLC activation persists even with Gq inhibitors like UBO-QIC) . To isolate receptor-mediated effects:

- Use dual approaches: pharmacological inhibition (TCS 1102 for orexin receptors) and genetic knockout models .

- Cross-validate results with orthogonal methods (e.g., calcium imaging vs. cAMP assays) .

Q. What methodologies are recommended to analyze this compound’s off-target effects in signaling pathways?

- Multi-parametric assays : Combine Ca²⁺ flux, PLC activity, and adenylate cyclase (AC) measurements to capture divergent signaling outcomes .

- Metabolomic profiling : Quantify ATP/ADP ratios to assess energy disruption .

- Structural analogs : Test derivatives (e.g., Yan 7874 analogs) to identify toxicity determinants while preserving receptor binding .

Q. How should experimental designs account for this compound’s unstable physiological activity?

Stability assays under physiological conditions (e.g., serum-containing media, 37°C) are critical. Pre-treat cells with protease/phosphatase inhibitors if degradation is suspected. Include DMSO solvent controls (≤0.1% vol/vol) to rule out solvent-induced artifacts .

Methodological Considerations

Q. What statistical approaches are suitable for analyzing dose-response contradictions in this compound studies?

- Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to quantify EC₅₀/IC₅₀ values .

- ANOVA with post hoc tests : Compare means across concentrations/timepoints, adjusting for multiple comparisons .

- Error source analysis : Quantify instrument variability (e.g., plate reader precision) and biological replicates (n ≥ 4) .

Q. How can researchers optimize protocols for replicating this compound’s reported effects?

- Detailed Materials & Methods : Document buffer compositions, cell passage numbers, and lot numbers for critical reagents .

- Open-access data sharing : Publish raw datasets (e.g., Ca²⁺ traces, viability curves) in supplementary files for transparency .

- Inter-laboratory validation : Collaborate to test reproducibility across cell lines (e.g., WISH vs. CHO) .

Data Interpretation and Reporting

Q. What criteria should guide the inclusion/exclusion of this compound data in publications?

- Relevance : Exclude datasets not directly addressing the research question (e.g., incidental cytotoxicity in receptor studies) .

- Rigor : Report effect sizes, p-values, and confidence intervals. Use CONSORT-like diagrams for experimental workflows .

- Ethics : Disclose conflicts (e.g., compound sourcing from proprietary libraries) .

How to formulate hypothesis-driven research questions for this compound studies?

Apply the FINER framework :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.